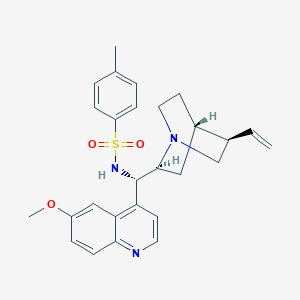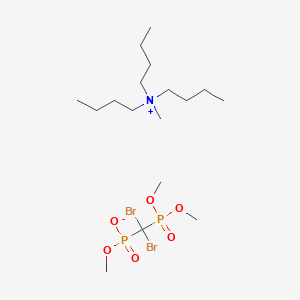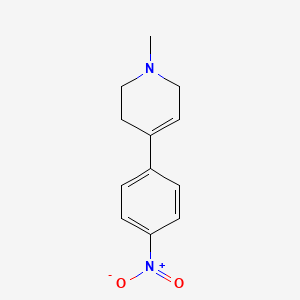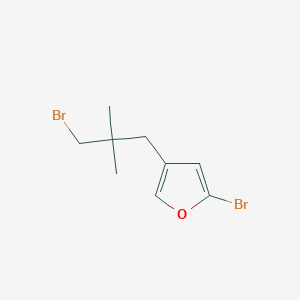
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is a halogenated organic compound with the molecular formula C₉H₁₂Br₂O and a molecular weight of 296.00 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and contains two bromine atoms and a dimethylpropyl group, making it a unique and reactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 4-(3-bromo-2,2-dimethylpropyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-diones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of furan-2,3-diones or other oxygenated derivatives.
Reduction: Formation of dihydrofuran derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the furan ring provide sites for chemical interactions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan: Similar structure with a chlorine atom instead of a bromine atom.
2-Bromo-4-(3-iodo-2,2-dimethylpropyl)furan: Similar structure with an iodine atom instead of a bromine atom.
2-Bromo-4-(3-methyl-2,2-dimethylpropyl)furan: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is unique due to the presence of two bromine atoms and a dimethylpropyl group, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H12Br2O |
|---|---|
Poids moléculaire |
296.00 g/mol |
Nom IUPAC |
2-bromo-4-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12Br2O/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3 |
Clé InChI |
LLQOSRBFDMHMCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=COC(=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
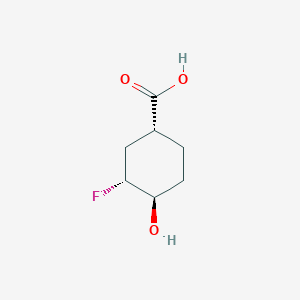

![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
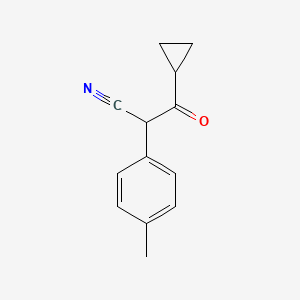
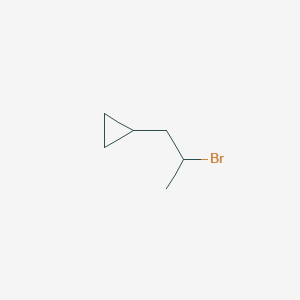
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
